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Compound Name:
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Cat. No.: B169958

An In-depth Technical Guide to 4,4-
Dimethoxytetrahydro-2H-pyran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant
interest as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid
tetrahydropyran core, coupled with the presence of a hydroxyl group and a protected ketone
functionality, makes it a valuable building block in medicinal chemistry. This technical guide
provides a comprehensive overview of the known physical, chemical, and synthetic aspects of
this molecule, with a focus on data relevant to researchers and drug development
professionals. While extensive experimental data on its physicochemical properties are not
widely published, this document compiles available information and provides context based on
related structures.

Chemical and Physical Properties

Precise experimental values for several physical properties of 4,4-Dimethoxytetrahydro-2H-
pyran-3-ol are not readily available in publicly accessible literature. The data presented below
is a combination of information from chemical databases and predicted values.
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Table 1: Physical and Chemical Properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Property Value Source
Molecular Formula C7H1404 PubChem[1]
Molecular Weight 162.18 g/mol PubChem[1]
IUPAC Name 4,4-dimethoxyoxan-3-ol PubChem[1]
CAS Number 104681-92-7 PubChem([1]
Melting Point Data not available N/A

Boiling Point Data not available N/A

Density Data not available N/A
Solubility Data not available N/A
XLogP3-AA (Predicted) -0.9 PubChem

Chemical Reactivity and Stability: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is expected to be
a stable compound under standard storage conditions.[2] The ketal group is sensitive to acidic
conditions and can be hydrolyzed to the corresponding ketone. The secondary alcohol is
available for various chemical transformations, such as oxidation to a ketone, or esterification
and etherification reactions.

Hazard Information: The compound is classified as a skin and eye irritant.[1] Appropriate
personal protective equipment (PPE), including gloves and safety glasses, should be used
when handling this chemical.

Spectroscopic Data

Detailed experimental spectra for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol are not widely
published. The following sections describe the expected spectral characteristics based on the
molecule's structure and available data for analogous compounds.

2.1. Mass Spectrometry
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While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z)
for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 163.0965
[M+Na]* 185.0784
[M+K]* 201.0523
[M-H]~ 161.0819

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is expected to show
characteristic absorptions for its functional groups:

e O-H stretch: A broad band in the region of 3200-3600 cm~? corresponding to the hydroxyl
group.

e C-H stretch: Bands in the 2850-3000 cm~? region due to the stretching vibrations of the C-H
bonds in the pyran ring and methoxy groups.

e C-O stretch: Strong absorptions in the 1050-1150 cm~1 region, characteristic of the C-O
bonds in the ether and alcohol functionalities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra would provide detailed structural information. Based on the
structure, the following key signals can be predicted in the tH NMR spectrum:

o Methoxy protons: Two singlets for the diastereotopic methoxy groups.

e Pyran ring protons: A series of multiplets for the methylene and methine protons on the
tetrahydropyran ring. The proton attached to the carbon bearing the hydroxyl group would
likely appear as a distinct multiplet.
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» Hydroxyl proton: A broad singlet, the chemical shift of which would be dependent on the

solvent and concentration.

Experimental Protocols

The asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via a biocatalytic
reduction has been reported in the literature. This method offers high enantioselectivity and

yield.
3.1. Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

This protocol details the enzymatic reduction of the corresponding ketone precursor.

Workflow Diagram:
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Reactants & Enzymes
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Caption: Biocatalytic synthesis workflow.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b169958?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Methodology:

Reaction Setup: A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one and glucose is
prepared in a 0.5 M potassium phosphate buffer (pH 6.5).

e Enzyme and Cofactor Addition: Stock solutions of the ketoreductase (KRED), glucose
dehydrogenase (GDH), and NADP* are added to the reaction mixture.

e Incubation: The reaction is incubated at a controlled temperature, typically around 35°C, with
stirring.

e Reaction Monitoring: The progress of the reaction can be monitored by techniques such as
HPLC or GC to determine the conversion of the starting material to the product.

e Work-up and Purification: Once the reaction is complete, the product is extracted from the
agueous phase using an organic solvent. The organic extracts are then combined, dried, and
concentrated. The crude product can be further purified by column chromatography or
distillation.

Biological Activity and Signaling Pathways

There is no information available in the searched literature to suggest that 4,4-
Dimethoxytetrahydro-2H-pyran-3-ol has direct biological activity or is involved in any
signaling pathways. Its primary role is that of a chiral building block for the synthesis of more
complex, biologically active molecules.

Logical Relationship Diagram:
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Caption: Role in drug development.

Conclusion

4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a valuable synthetic intermediate with applications
in pharmaceutical research and development. While a comprehensive experimental dataset for
its physical properties is lacking in the public domain, its chemical reactivity is well-understood,
and efficient stereoselective synthetic methods have been developed. This guide serves as a
foundational resource for scientists working with this compound, highlighting its key
characteristics and providing a detailed protocol for its synthesis. Further research into its
physical properties and the development of detailed analytical methods would be beneficial for
its broader application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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